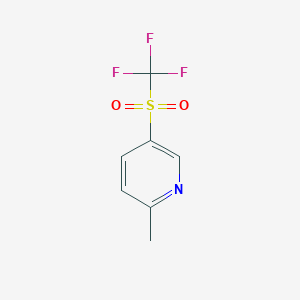
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a sulfonyl group (-SO2-) attached to a pyridine ring. The incorporation of fluorine atoms in organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-chloropyridine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, sulfonamides, and other derivatives with modified functional groups .
科学的研究の応用
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)pyridine-2-thiol
- 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Uniqueness
2-Methyl-5-((trifluoromethyl)sulfonyl)pyridine is unique due to the presence of both a trifluoromethyl group and a sulfonyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it valuable in various applications .
特性
分子式 |
C7H6F3NO2S |
|---|---|
分子量 |
225.19 g/mol |
IUPAC名 |
2-methyl-5-(trifluoromethylsulfonyl)pyridine |
InChI |
InChI=1S/C7H6F3NO2S/c1-5-2-3-6(4-11-5)14(12,13)7(8,9)10/h2-4H,1H3 |
InChIキー |
MRKSMSBZYCMWCO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)


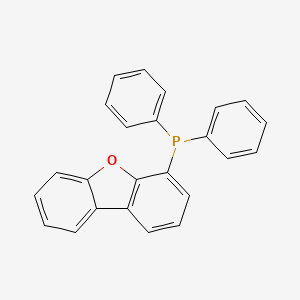
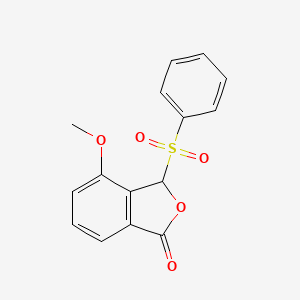

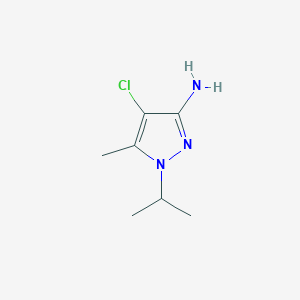
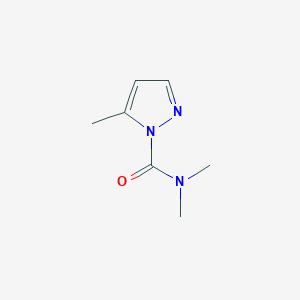
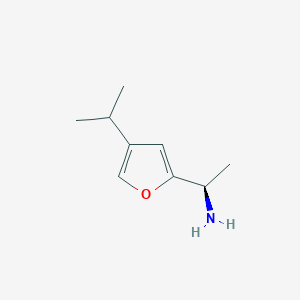

![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
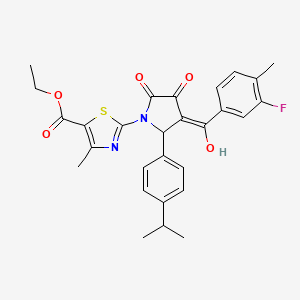
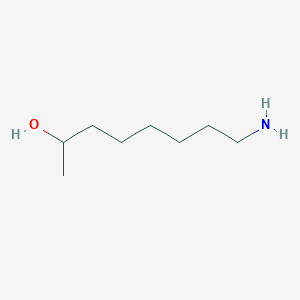
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
